molecular formula C9H6ClNOS B13943276 5-Amino-1-benzothiophene-2-carbonyl chloride CAS No. 215941-03-0

5-Amino-1-benzothiophene-2-carbonyl chloride

Cat. No.: B13943276
CAS No.: 215941-03-0
M. Wt: 211.67 g/mol
InChI Key: UPRVFNHGSRPDEI-UHFFFAOYSA-N
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Description

5-Amino-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 5-Amino-1-benzothiophene-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

5-Amino-1-benzothiophene-2-carboxylic acid+SOCl25-Amino-1-benzothiophene-2-carbonyl chloride+SO2+HCl\text{5-Amino-1-benzothiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Amino-1-benzothiophene-2-carboxylic acid+SOCl2​→5-Amino-1-benzothiophene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-benzofuran-2-carbonyl chloride: Similar structure but contains an oxygen atom instead of sulfur.

    5-Amino-1-benzothiazole-2-carbonyl chloride: Contains a nitrogen and sulfur atom in the ring structure.

Uniqueness

5-Amino-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the benzothiophene ring.

Properties

CAS No.

215941-03-0

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

5-amino-1-benzothiophene-2-carbonyl chloride

InChI

InChI=1S/C9H6ClNOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H,11H2

InChI Key

UPRVFNHGSRPDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)Cl

Origin of Product

United States

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